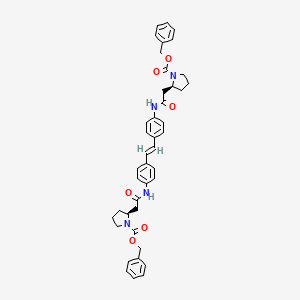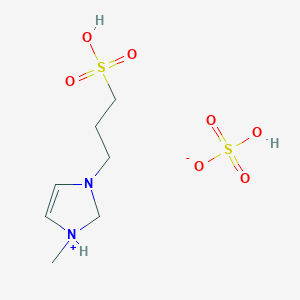
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine
Übersicht
Beschreibung
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine, also known as MRS5698, is a selective agonist for the G protein-coupled receptor 88 (GPR88). This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine acts as a selective agonist for GPR88, which is a G protein-coupled receptor. When this compound binds to GPR88, it activates a signaling cascade that ultimately leads to the modulation of neuronal activity in the striatum. The exact mechanism by which this compound modulates dopaminergic neurons is not fully understood, but it is thought to involve the regulation of dopamine release and uptake.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of dopaminergic neurons in the striatum, which has implications for the treatment of Parkinson's disease and drug addiction. This compound has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine in lab experiments is its selectivity for GPR88, which allows for more precise modulation of neuronal activity in the striatum. However, one limitation is that the exact mechanism by which this compound modulates dopaminergic neurons is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine. One area of interest is the potential therapeutic applications of this compound in the treatment of Parkinson's disease and drug addiction. Another area of interest is the development of more selective agonists for GPR88, which may have fewer off-target effects. Additionally, further research is needed to fully understand the mechanism by which this compound modulates dopaminergic neurons in the striatum.
Wissenschaftliche Forschungsanwendungen
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine has been studied extensively for its potential applications in neuroscience research. GPR88, the receptor that this compound selectively activates, is predominantly expressed in the striatum of the brain, a region that is involved in motor control and reward processing. Studies have shown that this compound can modulate the activity of dopaminergic neurons in the striatum, which has implications for the treatment of Parkinson's disease and drug addiction.
Eigenschaften
IUPAC Name |
5-nitro-N-piperidin-3-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-14(16)9-3-4-10(12-7-9)13-8-2-1-5-11-6-8/h3-4,7-8,11H,1-2,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDKAARFIHULQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Fluorobenzo[d]isoxazol-3-amine hydrochloride](/img/structure/B3302388.png)







![N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide](/img/structure/B3302447.png)
![N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide](/img/structure/B3302453.png)